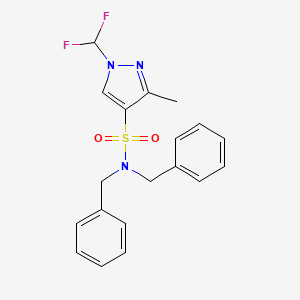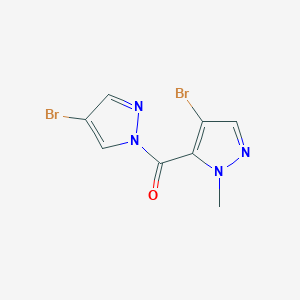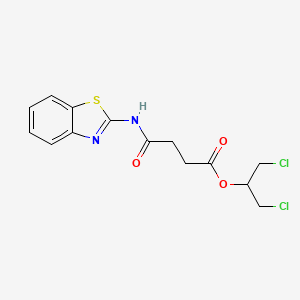![molecular formula C17H14ClN5O5S B10955799 4-chloro-5-nitro-N-[4-(2-toluidinosulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10955799.png)
4-chloro-5-nitro-N-[4-(2-toluidinosulfonyl)phenyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-5-nitro-N-[4-(2-toluidinosulfonyl)phenyl]-1H-pyrazole-3-carboxamide: is a complex organic compound with the following chemical formula:
C18H15ClN6O5S
.Preparation Methods
The synthesis of this compound involves condensation reactions. Specifically, 2’-hydroxy-3’-nitro-5’-chloro chalcone and 2’-hydroxy-3’-nitro-5’-chloro-4-methoxy chalcone react with aniline or substituted anilines in the presence of concentrated sulfuric acid (H2SO4). This process yields the desired chalconeimine compound .
Chemical Reactions Analysis
- Major products formed from these reactions could include derivatives of the chalconeimine structure, such as modified pyrazole or carboxamide derivatives.
Chalconeimine: likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific transformation.
Scientific Research Applications
Chemistry: Investigating the reactivity and properties of this compound can provide insights into its behavior in various chemical environments.
Biology: Researchers might explore its interactions with biological molecules, such as enzymes or receptors.
Medicine: The compound’s potential as a drug candidate could be evaluated, considering its structural features and potential targets.
Industry: Applications in materials science, catalysis, or other industrial processes could be explored.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an area of research.
- Molecular targets and pathways involved would require further investigation.
Comparison with Similar Compounds
- Similar compounds might include other pyrazole derivatives or molecules with similar functional groups.
4-chloro-5-nitro-N-[4-(2-toluidinosulfonyl)phenyl]-1H-pyrazole-3-carboxamide: can be compared to other related compounds, emphasizing its unique features.
Properties
Molecular Formula |
C17H14ClN5O5S |
|---|---|
Molecular Weight |
435.8 g/mol |
IUPAC Name |
4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-5-nitro-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H14ClN5O5S/c1-10-4-2-3-5-13(10)22-29(27,28)12-8-6-11(7-9-12)19-17(24)15-14(18)16(21-20-15)23(25)26/h2-9,22H,1H3,(H,19,24)(H,20,21) |
InChI Key |
KRCBKJYYEGVVFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NNC(=C3Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide](/img/structure/B10955731.png)
![4-(2-chloro-6-fluorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B10955736.png)
![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10955746.png)
![5-(4-fluorophenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10955749.png)
![[4-(2,3-Dimethylphenyl)piperazin-1-yl][2-(4-ethylphenyl)quinolin-4-yl]methanone](/img/structure/B10955753.png)
![5-{3-[(4-bromophenoxy)methyl]phenyl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10955764.png)

![Propan-2-yl 5-carbamoyl-2-{[(3,5-dimethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10955767.png)
![1-ethyl-3,5-dimethyl-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10955775.png)
![N-(2-chlorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10955783.png)
![Ethyl 2-{5-[(3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate](/img/structure/B10955787.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10955803.png)

